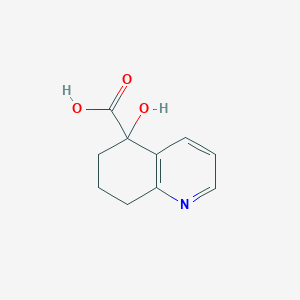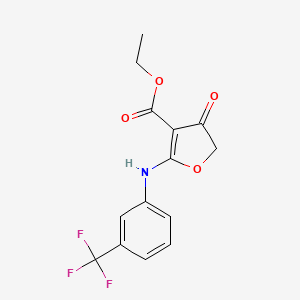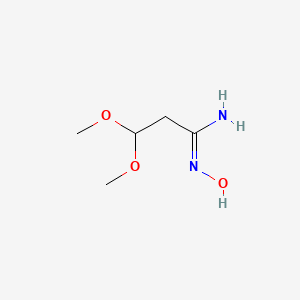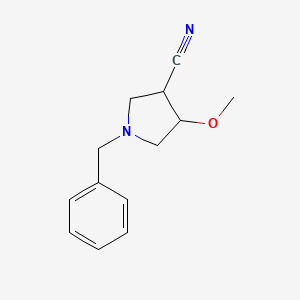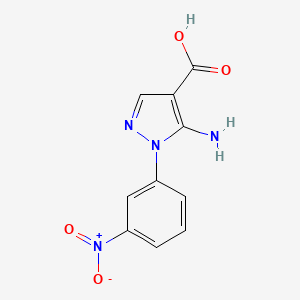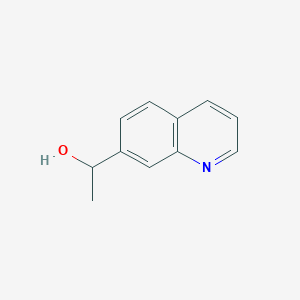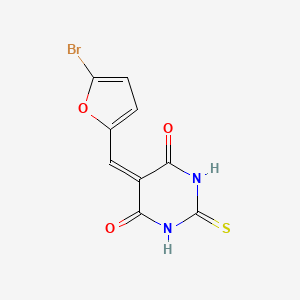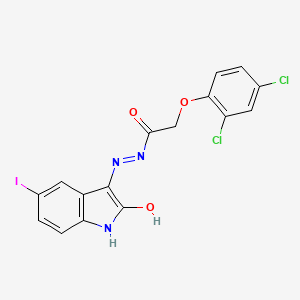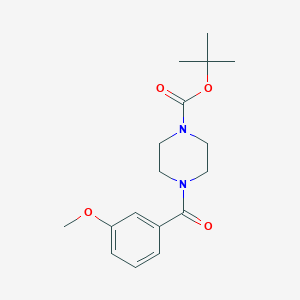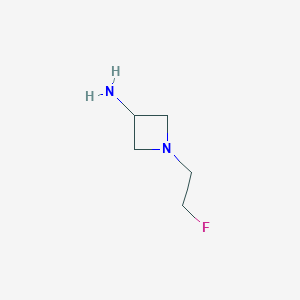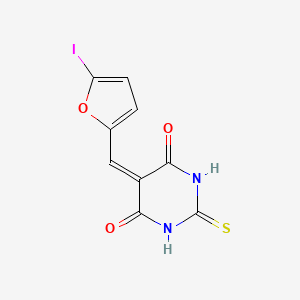
5-(5-Iodo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Iodo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione, or 5-Iodo-FDP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to be useful in a variety of applications, including as a reagent in organic synthesis, as a biocatalyst in enzymatic reactions, and as a fluorescent probe for imaging.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-(5-Iodo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione' involves the condensation of 5-iodofurfural with thiourea followed by cyclization to form the desired product.
Starting Materials
5-iodofurfural, thiourea
Reaction
5-iodofurfural is reacted with thiourea in the presence of a suitable solvent and catalyst to form the intermediate 5-(5-iodofuran-2-ylmethylene)thiourea., The intermediate is then cyclized by heating in the presence of a suitable base to form the final product, 5-(5-Iodo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione.
Scientific Research Applications
5-Iodo-FDP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a biocatalyst in enzymatic reactions, and as a fluorescent probe for imaging. In addition, 5-Iodo-FDP has been studied for its potential use in the development of new drugs and as a substrate for enzyme-catalyzed reactions.
Mechanism Of Action
The mechanism of action of 5-Iodo-FDP is not fully understood. However, it is believed that the compound acts as an electron acceptor, allowing the transfer of electrons from one molecule to another. This allows for the formation of new chemical bonds, which can then be used in a variety of scientific research applications.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Iodo-FDP are not yet fully understood. However, the compound has been found to be non-toxic in animal studies, suggesting that it may be safe for use in laboratory experiments. In addition, 5-Iodo-FDP has been found to have antioxidant properties, which may be beneficial for certain medical applications.
Advantages And Limitations For Lab Experiments
The main advantage of 5-Iodo-FDP is its ability to act as an electron acceptor. This allows for the formation of new chemical bonds, which can then be used in a variety of scientific research applications. The main limitation of 5-Iodo-FDP is that it is not water soluble, making it difficult to use in some laboratory experiments.
Future Directions
There are a variety of potential future directions for the research and application of 5-Iodo-FDP. These include further research into the biochemical and physiological effects of the compound, as well as its potential use in the development of new drugs and as a substrate for enzyme-catalyzed reactions. Additionally, further research into the synthesis of 5-Iodo-FDP could lead to more efficient and cost-effective methods of production. Finally, further research into the structure and properties of 5-Iodo-FDP could lead to new applications for the compound in medical and scientific research.
properties
IUPAC Name |
5-[(5-iodofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN2O3S/c10-6-2-1-4(15-6)3-5-7(13)11-9(16)12-8(5)14/h1-3H,(H2,11,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTYIBTUVRDDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)I)C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Iodo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4R,6S)-t-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6355478.png)
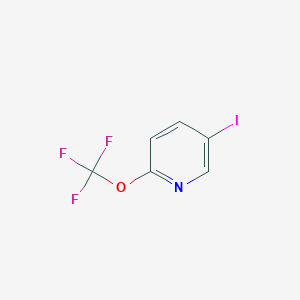
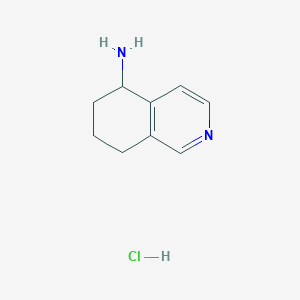
![1-[(4-Chloro-2-methyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6355500.png)
